3-Fluoro-4-propoxybenzaldehyde
Overview
Description
3-Fluoro-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. It is characterized by the presence of a fluorine atom at the third position and a propoxy group at the fourth position on the benzaldehyde ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-propoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Fluoro-4-propoxybenzoic acid.
Reduction: 3-Fluoro-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-propoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-fluoro-4-propoxybenzaldehyde exerts its effects involves interactions with various molecular targets. The fluorine atom’s electron-withdrawing properties influence the reactivity of the benzaldehyde group, making it a versatile intermediate in organic synthesis. The propoxy group enhances solubility and modifies the compound’s overall reactivity.
Comparison with Similar Compounds
3-Fluorobenzaldehyde: Lacks the propoxy group, making it less soluble and slightly less reactive.
4-Propoxybenzaldehyde: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Chloro-4-propoxybenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity patterns.
Uniqueness: 3-Fluoro-4-propoxybenzaldehyde’s combination of a fluorine atom and a propoxy group provides a unique balance of electronic and solubility properties, making it particularly useful in various synthetic applications.
Biological Activity
3-Fluoro-4-propoxybenzaldehyde (3-FPB) is an aromatic aldehyde characterized by the presence of a fluorine atom at the 3-position and a propoxy group at the 4-position of the benzene ring. Its molecular formula is C10H11FO2, with a molecular weight of approximately 182.19 g/mol. The unique structure of 3-FPB enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of the fluorine atom and propoxy group significantly influences the compound's properties. Fluorine can enhance pharmacological properties, such as metabolic stability and binding affinity to biological targets. The synthesis of 3-FPB typically involves several steps, including oxidation, reduction, and substitution reactions using various reagents like potassium permanganate and sodium borohydride.
The biological activity of 3-FPB is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and propoxy groups modulate the compound's binding affinity and specificity, potentially affecting its pharmacological effects. The aldehyde functionality may allow for coordination with metal ions, which can be leveraged in catalysis or material science applications.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of 3-FPB:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Fluoro-4-hydroxybenzaldehyde | Hydroxy group at 4-position | Exhibits strong anti-inflammatory activity |
2-Fluoro-4-propoxybenzaldehyde | Fluorine at 2-position | Lacks the aldehyde functionality |
4-Fluoro-3-methoxybenzaldehyde | Methoxy group at 3-position | Used as a precursor in synthesizing biologically active compounds |
The uniqueness of 3-FPB lies in its combination of functional groups, which enhances its reactivity compared to other similar compounds.
Case Studies and Research Findings
Research indicates that compounds with similar structures often exhibit significant biological activity. For instance, studies have shown that aromatic aldehydes can inhibit inflammatory gene activity in cultured cells . Additionally, structure-activity relationship (SAR) analyses have identified key features that enhance inhibitory effects against viral neuraminidase, suggesting that modifications to the aldehyde group can significantly improve biological efficacy .
Case Study: Neuraminidase Inhibition
Properties
IUPAC Name |
3-fluoro-4-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJONVSVSLGOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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